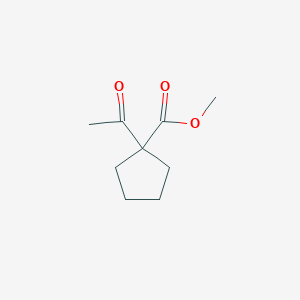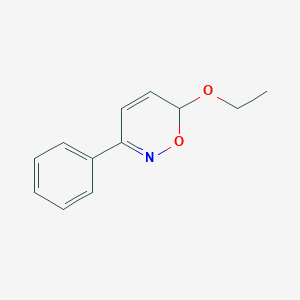![molecular formula C10H9NO4S B061671 Methyl 2-[(cyanomethyl)sulfonyl]benzoate CAS No. 175137-52-7](/img/structure/B61671.png)
Methyl 2-[(cyanomethyl)sulfonyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Methyl 2-[(cyanomethyl)sulfonyl]benzoate and related compounds are synthesized through various chemical reactions, focusing on etherification, sulfonyl chloride formation, amine reactions, and esterification processes. These steps are optimized to improve yield and efficiency, resulting in significant enhancements in the total yield and confirming the structures and purity of all synthesized compounds through methods such as 1HNMR and HPLC (W. Xu et al., 2018).
Molecular Structure Analysis
The molecular structure and vibrational analysis of compounds related to Methyl 2-[(cyanomethyl)sulfonyl]benzoate have been extensively studied through experimental and theoretical approaches. Techniques like NBO analysis using DFT methods confirm electronic delocalization within the molecule, highlighting the importance of HOMO and LUMO energies in understanding charge transfer processes within these molecules (V. Vetrivelan, 2019).
Chemical Reactions and Properties
Methyl 2-[(cyanomethyl)sulfonyl]benzoate undergoes various chemical reactions, contributing to its versatile reactivity profile. For instance, the compound engages in four-component synthesis processes, creating a wide array of derivatives, highlighting its utility in synthesizing polyfunctional heterocyclic systems (Lucija Pizzioli et al., 1998).
Physical Properties Analysis
The physical properties of Methyl 2-[(cyanomethyl)sulfonyl]benzoate derivatives, such as methyl 5-chloro-2-{[(trifluoromethyl)sulfonyl]amino}benzoate, reveal unique characteristics. The orientation of side chains and the formation of intramolecular hydrogen bonds significantly influence the compound's stability and reactivity. These structural features are crucial for understanding the compound's behavior in various chemical environments (Masaharu Kimura et al., 2005).
Chemical Properties Analysis
The chemical properties of Methyl 2-[(cyanomethyl)sulfonyl]benzoate derivatives are defined by their reactivity and stability. Global chemical reactivity descriptors, such as chemical hardness, total energy, electronic chemical potential, and electrophilicity, are calculated to predict their relative stability and reactivity. These properties are essential for understanding the compound's potential applications in various chemical reactions and processes (V. Vetrivelan, 2019).
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmaceutical Applications
Methyl-2-formyl benzoate is a bioactive precursor in organic synthesis, offering a versatile substrate for developing compounds with pharmaceutical applications. Its significant role in organic synthesis underlines its potential as a precursor for new bioactive molecules across various pharmacological activities, such as antifungal, antihypertensive, anticancer, and antiulcer properties (Farooq & Ngaini, 2019).
Environmental Degradation and Biodegradability
Polyfluoroalkyl chemicals, with structures possibly akin to methyl 2-[(cyanomethyl)sulfonyl]benzoate, are used extensively in industrial applications due to their resistance to environmental degradation. The microbial degradation pathways of these chemicals can result in the formation of persistent and toxic by-products, indicating the environmental impact of such compounds and the importance of understanding their biodegradation mechanisms (Liu & Avendaño, 2013).
Antimicrobial Agents
Compounds such as p-Cymene, which might be synthesized or modified from structures similar to methyl 2-[(cyanomethyl)sulfonyl]benzoate, demonstrate a range of biological activities, including antimicrobial effects. This highlights the potential for such chemical entities to be developed into new substances with antimicrobial properties, addressing the need for new treatments in the face of increasing antimicrobial resistance (Marchese et al., 2017).
Antioxidant Capacity Assays
The antioxidant capacity of compounds can be assessed through reactions with specific assays, such as the ABTS/PP decolorization assay. Understanding the reaction pathways and the potential for compounds like methyl 2-[(cyanomethyl)sulfonyl]benzoate to participate in these reactions can contribute to the development of antioxidants with specific properties (Ilyasov et al., 2020).
Safety And Hazards
The safety data sheet for a similar compound, Methyl benzoate, indicates that it is a combustible liquid and harmful if swallowed56. It is also harmful to aquatic life6. However, the safety and hazards of “Methyl 2-[(cyanomethyl)sulfonyl]benzoate” might be different and are not available in the web search results.
Zukünftige Richtungen
The future directions for the use and study of “Methyl 2-[(cyanomethyl)sulfonyl]benzoate” are not available in the web search results.
Relevant Papers
Unfortunately, I couldn’t find any specific papers related to “Methyl 2-[(cyanomethyl)sulfonyl]benzoate” from the web search results.
Please note that this information is based on the available web search results and may not be comprehensive or completely accurate. For more detailed information, please refer to specialized chemical databases or literature.
Eigenschaften
IUPAC Name |
methyl 2-(cyanomethylsulfonyl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4S/c1-15-10(12)8-4-2-3-5-9(8)16(13,14)7-6-11/h2-5H,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBCUUXSBJVYLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1S(=O)(=O)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10348480 |
Source


|
| Record name | methyl 2-[(cyanomethyl)sulfonyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10348480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(cyanomethyl)sulfonyl]benzoate | |
CAS RN |
175137-52-7 |
Source


|
| Record name | methyl 2-[(cyanomethyl)sulfonyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10348480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

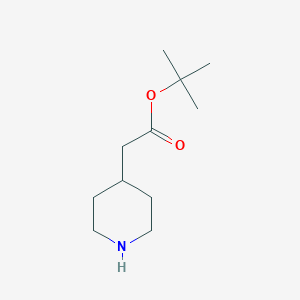
![Tert-butyl 4-[2-(aminomethyl)phenyl]piperazine-1-carboxylate](/img/structure/B61593.png)
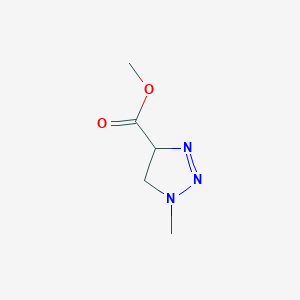
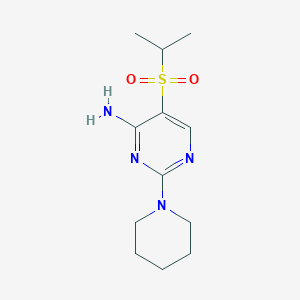

![4-Chloro-1H-benzo[d]imidazol-5-amine](/img/structure/B61608.png)
![2-[2-[(4-Chlorophenyl)sulfonyl]ethyl]cyclohexan-1-one](/img/structure/B61611.png)
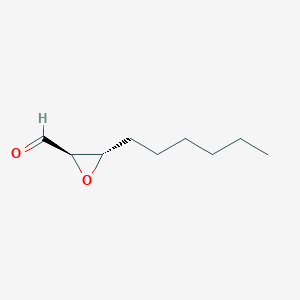
![2-[2-(2-methoxyphenyl)phenyl]acetic Acid](/img/structure/B61613.png)
![Ethyl 2-[3-(2-methoxyphenyl)phenyl]acetate](/img/structure/B61614.png)
